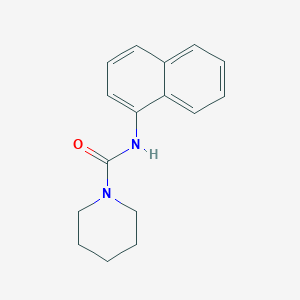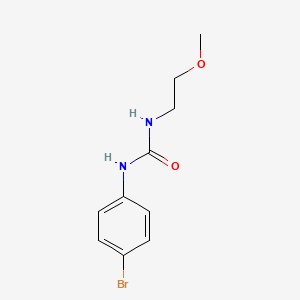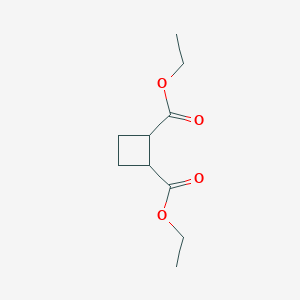
2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Etoxi-3-metoxifenil)-1,3-benzotiazol es un compuesto orgánico que pertenece a la familia de los benzotiazoles. Los benzotiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en su estructura. Este compuesto en particular se caracteriza por la presencia de un grupo etoxi y un grupo metoxi unidos al anillo fenilo, que está conectado a la porción de benzotiazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-(4-Etoxi-3-metoxifenil)-1,3-benzotiazol típicamente implica la condensación de 4-etoxi-3-metoxianilina con 2-mercaptobenzotiazol. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como el ácido polifosfórico o el oxicloruro de fósforo. Las condiciones de reacción a menudo incluyen calentar la mezcla a temperaturas que van desde 100 °C hasta 150 °C durante varias horas para asegurar una condensación completa.
Métodos de Producción Industrial: En un entorno industrial, la producción de 2-(4-Etoxi-3-metoxifenil)-1,3-benzotiazol puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la escalabilidad de la síntesis. Los métodos industriales también pueden incorporar pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: 2-(4-Etoxi-3-metoxifenil)-1,3-benzotiazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los correspondientes sulfoxidos o sulfones.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como el hidruro de aluminio y litio o el borohidruro de sodio, lo que resulta en la formación de derivados reducidos.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Halogenación usando bromo o cloro en presencia de un catalizador ácido de Lewis.
Principales Productos Formados:
Oxidación: Sulfoxidos y sulfones.
Reducción: Derivados de benzotiazol reducidos.
Sustitución: Benzotiazoles halogenados o nitro-sustituidos.
Aplicaciones Científicas De Investigación
2-(4-Etoxi-3-metoxifenil)-1,3-benzotiazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto ha mostrado potencial como agente antimicrobiano y antifúngico, lo que lo convierte en un candidato para el desarrollo de nuevos productos farmacéuticos.
Medicina: La investigación ha indicado su posible uso en el tratamiento de ciertas enfermedades debido a sus propiedades bioactivas.
Industria: Se utiliza en el desarrollo de materiales con propiedades específicas, como tintes y polímeros.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Etoxi-3-metoxifenil)-1,3-benzotiazol implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede inhibir la actividad de ciertas enzimas o interrumpir los procesos celulares al unirse a proteínas clave. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto biológico en el que se utiliza el compuesto.
Compuestos Similares:
- 2-(4-Metoxifenil)-1,3-benzotiazol
- 2-(4-Etoxifenil)-1,3-benzotiazol
- 2-(4-Metoxi-3-etoxifenil)-1,3-benzotiazol
Comparación: En comparación con sus análogos, 2-(4-Etoxi-3-metoxifenil)-1,3-benzotiazol es único debido a la presencia de grupos etoxi y metoxi en el anillo fenilo.
Comparación Con Compuestos Similares
- 2-(4-Methoxyphenyl)-1,3-benzothiazole
- 2-(4-Ethoxyphenyl)-1,3-benzothiazole
- 2-(4-Methoxy-3-ethoxyphenyl)-1,3-benzothiazole
Comparison: Compared to its analogs, 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring
Propiedades
Número CAS |
56048-61-4 |
|---|---|
Fórmula molecular |
C16H15NO2S |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
2-(4-ethoxy-3-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NO2S/c1-3-19-13-9-8-11(10-14(13)18-2)16-17-12-6-4-5-7-15(12)20-16/h4-10H,3H2,1-2H3 |
Clave InChI |
QXMWJYWXNBSOMK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)









